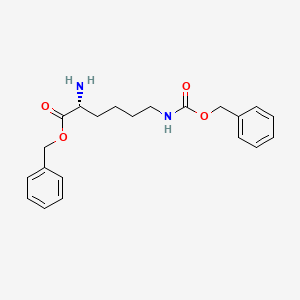
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the lysine molecule. It is commonly used in peptide synthesis and serves as a protecting group for the amino group of lysine, preventing unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N6-((benzyloxy)carbonyl)-D-lysinate typically involves the reaction of D-lysine with benzyl chloroformate. The reaction is carried out in an alkaline medium, usually with sodium hydroxide or potassium carbonate, to facilitate the formation of the benzyloxycarbonyl group . The reaction conditions include maintaining a temperature of around 0-5°C to prevent side reactions and ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding free lysine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Free lysine and other reduced forms.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Benzyl N6-((benzyloxy)carbonyl)-D-lysinate involves the protection of the amino group of lysine. The benzyloxycarbonyl group prevents unwanted reactions during peptide synthesis by blocking the reactive amino group. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
N6-((benzyloxy)carbonyl)-L-lysine: Similar in structure but differs in the stereochemistry of the lysine molecule.
N6-((benzyloxy)carbonyl)-D-ornithine: Another amino acid derivative with a similar protecting group.
N6-((benzyloxy)carbonyl)-L-ornithine: Similar to the D-ornithine derivative but with different stereochemistry.
Uniqueness
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in peptide synthesis. The presence of the benzyloxycarbonyl group provides effective protection for the amino group, making it a valuable tool in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C21H26N2O4/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m1/s1 |
InChI Key |
BLQSAXJSJHUEIQ-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















